6-Methyl-4-phenyl-1H-pyrimidin-2-one
Description
Contextual Significance of Pyrimidinone Derivatives in Contemporary Chemical Research
Pyrimidinone derivatives, a class of nitrogen-containing heterocyclic compounds, are of paramount importance in modern chemical and pharmaceutical research. researchgate.net Their structural framework is a key component in a wide array of biologically active molecules, including antiviral, antihypertensive, and anticancer agents. researchgate.netmdpi.com The versatility of the pyrimidine (B1678525) ring allows for extensive functionalization, enabling the synthesis of large libraries of compounds for screening and development. mdpi.com This adaptability has made pyrimidinones (B12756618) a privileged scaffold in medicinal chemistry, driving continuous efforts to explore their synthetic pathways and therapeutic potential. researchgate.netnih.gov The pyrimidine nucleus is also integral to the structure of nucleobases like cytosine, thymine, and uracil, fundamental components of DNA and RNA. wikipedia.org
Historical Perspective on the Discovery and Initial Synthesis of 6-Methyl-4-phenyl-1H-pyrimidin-2-one Analogues
The synthesis of dihydropyrimidin-2(1H)-ones, the class of compounds to which this compound belongs, is most famously associated with the Biginelli reaction, first reported by the Italian chemist Pietro Biginelli in 1891. wikipedia.orgbeilstein-journals.org This one-pot, three-component reaction involves the acid-catalyzed condensation of an aryl aldehyde (like benzaldehyde), a β-ketoester (such as ethyl acetoacetate), and urea (B33335). wikipedia.orgorganic-chemistry.org The classical Biginelli reaction often suffered from low to moderate yields, particularly when using substituted aromatic aldehydes. researchgate.net This limitation spurred the development of numerous improved and modified procedures over the last few decades, including the use of various catalysts, microwave irradiation, and solvent-free conditions to enhance reaction efficiency and yields. ichem.mdresearchgate.net
Structural Elucidation and Core Features of the 1H-Pyrimidin-2-one Nucleus
The core of this compound is the 1H-pyrimidin-2-one nucleus. This six-membered heterocyclic ring contains two nitrogen atoms at positions 1 and 3 and a carbonyl group at position 2. wikipedia.orgstenutz.eunist.gov The presence of both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and the second ring nitrogen) allows for the formation of diverse intermolecular interactions, which is crucial for its biological activity and material properties. lookchem.comrsc.org The aromaticity of the pyrimidine ring is influenced by the exocyclic oxygen atom, and the compound can exist in tautomeric forms, namely the -one (lactam) and -ol (lactim) forms. The 2-pyrimidone form is generally the more stable tautomer. nih.gov The electron-deficient nature of the pyrimidine ring, due to the presence of two nitrogen atoms, influences its reactivity, making certain positions susceptible to nucleophilic attack. wikipedia.org
| Property | Value |
| Molecular Formula | C11H10N2O |
| Molecular Weight | 186.213 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Complexity | 298 |
| LogP | 1.74530 |
| Chemical properties of this compound. lookchem.com |
Overview of Research Trajectories for this compound and its Functionalized Congeners
Research concerning this compound and its derivatives has followed several key trajectories. A significant area of focus has been the optimization of its synthesis, primarily through variations of the Biginelli reaction, to achieve higher yields and more environmentally friendly processes. ichem.md Another major research avenue is the functionalization of the core pyrimidinone scaffold. Scientists have explored introducing a wide variety of substituents at different positions of the ring to modulate the compound's electronic properties and biological activity. rsc.orgnih.gov For instance, the synthesis of pyrazolo[3,4-d]pyrimidinone derivatives has been a subject of interest for their potential as phosphodiesterase-5 inhibitors. nih.gov Furthermore, the incorporation of the ureidopyrimidone (B8570159) moiety, a self-complementary quadruple hydrogen-bonding unit, into polymers has been investigated to create materials with unique properties like shape memory. rsc.org
Scope and Objectives of Academic Investigations on the Compound
Academic investigations into this compound and its analogs are driven by a desire to understand the fundamental relationships between their structure and properties. Key objectives include the development of novel and efficient synthetic methodologies, the exploration of their chemical reactivity, and the evaluation of their potential in various applications, particularly in medicinal chemistry and materials science. nih.govnih.gov Researchers aim to create libraries of diverse pyrimidinone derivatives to screen for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netmdpi.com Molecular modeling and quantitative structure-activity relationship (QSAR) studies are often employed to rationally design new compounds with enhanced potency and selectivity for specific biological targets. nih.govacs.org
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-4-phenyl-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8-7-10(13-11(14)12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXPGAJYYBYTDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50283508 | |
| Record name | NSC31899 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6320-47-4 | |
| Record name | NSC31899 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC31899 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Methyl 4 Phenyl 1h Pyrimidin 2 One and Its Key Derivatives
Classical and Green Chemistry Approaches to Pyrimidinone Ring Formation
The formation of the pyrimidinone ring system can be achieved through various synthetic protocols, ranging from historical name reactions to modern, environmentally benign methods.
The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891, is a one-pot cyclocondensation reaction that has become a fundamental method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.org The classical version of this reaction involves the acid-catalyzed condensation of an aromatic aldehyde (like benzaldehyde), a β-ketoester (such as ethyl acetoacetate), and urea (B33335). wikipedia.orgresearchgate.nettaylorandfrancis.com This three-component reaction provides direct access to the DHPM scaffold, which is the immediate precursor to the target compound, 6-Methyl-4-phenyl-1H-pyrimidin-2-one, requiring a subsequent oxidation/aromatization step.
The mechanism of the Biginelli reaction has been a subject of discussion, with several pathways proposed over the years. researchgate.netillinois.edu The currently most widely accepted mechanism, proposed by C. Oliver Kappe, begins with the acid-catalyzed reaction between the aldehyde and urea to form a highly reactive N-acyliminium ion intermediate. researchgate.neteurekaselect.com This electrophilic species then reacts with the enol form of the β-ketoester. Subsequent cyclization via intramolecular attack of the amine on the carbonyl group, followed by dehydration, yields the final dihydropyrimidinone product. wikipedia.orgresearchgate.net This pathway is favored over earlier proposals, such as one suggesting an initial Knoevenagel condensation between the aldehyde and the β-ketoester. wikipedia.orgrsc.org
Table 1: Mechanistic Proposals for the Biginelli Reaction
| Proposed Mechanism | Key First Step | Key Intermediate | Supporting Evidence |
|---|---|---|---|
| Kappe Mechanism (Acyliminium) | Aldehyde + Urea | N-Acyliminium Ion | Isolation of reaction intermediates under specific conditions confirms this pathway. illinois.edu |
| Sweet/Fissekis Mechanism | Aldehyde + β-Ketoester (Aldol Condensation) | Carbenium Ion | Based on kinetic data suggesting the aldol (B89426) condensation is the rate-limiting step. wikipedia.org |
| Folkers/Johnson Pathway | β-Ketoester + Urea | Ethyl β-carbamidocrotonate | Based on testing reactivity of pre-formed intermediates. illinois.edu |
The Biginelli reaction is a prime example of a multi-component reaction (MCR), a class of reactions where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. taylorandfrancis.comeurekaselect.comrsc.org The power of MCRs in generating chemical diversity is evident in the synthesis of analogues of this compound. By systematically varying each of the three core components, a vast library of structurally diverse pyrimidinones (B12756618) can be synthesized. eurekaselect.combiomedres.us
Common variations include:
The Aldehyde Component : A wide array of substituted aromatic and heteroaromatic aldehydes can be used in place of benzaldehyde (B42025) to introduce different functional groups at the 4-position of the pyrimidinone ring. researchgate.net
The Active Methylene Component : While ethyl acetoacetate (B1235776) is classic, other β-dicarbonyl compounds, such as acetylacetone (B45752) or β-ketophosphonates, can be employed to alter the substituents at the 5- and 6-positions. researchgate.net
The Urea Component : Thiourea is frequently used as a substitute for urea, leading to the formation of the corresponding 2-thioxo-dihydropyrimidinones. taylorandfrancis.comresearchgate.net Substituted ureas can also be used to introduce functionality at the N-1 position.
These MCRs are often catalyzed by Lewis or Brønsted acids. wikipedia.orgtaylorandfrancis.com The development of novel MCRs continues to expand the synthetic toolbox for creating functionalized pyrimidinone derivatives. researchgate.netresearchgate.netnih.gov
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly and efficient synthetic protocols. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard. When applied to the Biginelli reaction, microwave irradiation can dramatically reduce reaction times from several hours to just a few minutes while often increasing product yields. researchgate.netjocpr.com Many of these protocols are performed under solvent-free conditions, further enhancing their green credentials by reducing waste. jocpr.comresearchgate.net
Furthermore, catalyst-free versions of the Biginelli reaction and related MCRs have been successfully developed. rsc.orgnih.gov These reactions can be promoted by microwave irradiation in a green solvent like water or ethanol, or sometimes simply by heating the neat reactants. nih.govorganic-chemistry.org Eliminating the need for a catalyst simplifies the reaction setup and product purification, reduces cost, and avoids the use of potentially toxic or expensive reagents. organic-chemistry.orgorganic-chemistry.org
Table 2: Comparison of Synthetic Protocols for a Classical Biginelli Reaction
| Method | Catalyst | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Conventional Heating | HCl | Ethanol | 4 hours | ~60% | taylorandfrancis.com |
| Microwave Irradiation | PTSA | None (Solvent-free) | 3-5 minutes | >90% | jocpr.com |
| Microwave Irradiation | None | Water | 3-6 minutes | 78-94% | nih.gov |
| Grinding Method | NH2SO3H | None (Solvent-free) | 10-15 minutes | ~95% | researchgate.net |
Functionalization and Derivatization Strategies at Key Positions
Once the core pyrimidinone ring is synthesized, it can be subjected to various chemical transformations to introduce new functional groups and create a diverse range of derivatives.
The pyrimidinone ring possesses several sites amenable to substitution, allowing for extensive derivatization. The nitrogen atoms and the C-5 position are common targets for modification. For instance, the displacement of a chloro group at the 4-position of a pyrimidine (B1678525) ring by various nucleophiles like amines is a well-established strategy for creating analogues. nih.gov Similarly, the synthesis of 4,6-disubstituted pyrimidin-2-amines can be achieved by reacting chalcone (B49325) derivatives with guanidine (B92328) hydrochloride. researchgate.net
In related heterocyclic systems like quinolinones, chloro-substituents are readily displaced by nucleophiles such as thiols, hydrazines, and amines, demonstrating a versatile route for functionalization that is applicable to the pyrimidinone core. mdpi.com Buchwald-Hartwig amination has also been employed to attach amino fragments to chlorophenyl-substituted pyrimidines, showcasing a modern cross-coupling approach to C-N bond formation. nih.gov The synthesis of 1,4-disubstituted 2(1H)-pyrimidinones has been achieved via copper(I)-catalyzed reactions, highlighting the utility of transition metal catalysis in modifying the core structure. nih.gov
The substituents at the C-4 (phenyl) and C-6 (methyl) positions provide additional handles for chemical modification, although derivatization at these sites is often achieved by using functionalized starting materials in the initial ring-forming reaction.
For the phenyl group, introducing substituents is most commonly accomplished by using a substituted benzaldehyde in the Biginelli reaction. researchgate.netresearchgate.net This allows for the incorporation of a wide variety of electronic and steric diversity. For the methyl group, modifications are less common post-synthesis. However, strategies exist for creating analogues with different groups at the C-6 position. For example, using ethyl 2-methylacetoacetate (B1246266) or ethyl 2-fluoroacetoacetate instead of ethyl acetoacetate in the initial condensation leads to final products with an additional methyl or fluoro group at the C-5 position and the original methyl at C-6. nih.gov More complex side chains can also be introduced; for instance, condensation with β-oxoesters bearing methoxy-phenyl groups can lead to derivatives with modified C-6 substituents. researchgate.net
Synthesis of Chalcone Analogues via Claisen–Schmidt Condensation
The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for the formation of chalcones (α,β-unsaturated ketones), which are valuable intermediates for various heterocyclic compounds, including pyrimidines. researchgate.netresearchgate.net This reaction involves the base-catalyzed condensation of an enolizable ketone with an aromatic aldehyde that lacks an α-hydrogen. researchgate.netclockss.org
While direct Claisen-Schmidt condensation on a pre-formed this compound is not the typical route, the synthesis of its chalcone analogues relies on using chalcones as the key precursors. In this approach, a suitable acetophenone (B1666503) is first condensed with a substituted benzaldehyde to form a chalcone. This chalcone then serves as the three-carbon backbone for the subsequent cyclization with urea or a urea equivalent to construct the pyrimidinone ring. nih.govacs.orgresearchgate.net
The general synthesis is a two-step process:
Chalcone Formation : An appropriately substituted acetophenone reacts with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol. sigmaaldrich.comwikipedia.org
Pyrimidinone Cyclization : The resulting chalcone is then reacted with urea under basic conditions (e.g., ethanolic KOH) to yield the target 4,6-diarylpyrimidin-2(1H)-one derivative. acs.org This cyclocondensation reaction builds the heterocyclic ring around the chalcone's α,β-unsaturated system.
A key starting material for synthesizing the title compound itself is benzalacetone (4-phenylbut-3-en-2-one), formed from the Claisen-Schmidt condensation of benzaldehyde and acetone. This intermediate can then be elaborated to form the pyrimidinone ring. For more complex analogues, a common strategy involves first synthesizing a chalcone with the desired substitution pattern and then using it as a synthon to build the pyrimidine ring. nih.gov
| Chalcone Precursor | Reagent 2 | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1,3-Diphenylprop-2-en-1-one | Urea | KOH, Ethanol, Reflux | 4,6-Diphenyl-1H-pyrimidin-2-one | Good | acs.org |
| 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | Urea | KOH, Ethanol, Reflux | 6-(4-Methoxyphenyl)-4-phenyl-1H-pyrimidin-2-one | 73% | nih.gov |
| 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one | Urea | KOH, Ethanol, Reflux | 4-Phenyl-6-(4-nitrophenyl)-1H-pyrimidin-2-one | 76% | nih.gov |
Formation of Thio- and Selenopyrimidinone Derivatives
The conversion of the carbonyl oxygen of the pyrimidinone ring to heavier chalcogens like sulfur or selenium yields thio- and selenopyrimidinone derivatives, which are of significant interest for their modified chemical properties and biological activities.
Thionation: The most common method for converting the C2-carbonyl group to a thiocarbonyl (C=S) is through the use of thionating agents. Lawesson's reagent (LR) and phosphorus pentasulfide (P₂S₅) are the most effective and widely used reagents for this transformation. chemicalbook.compensoft.net The reaction typically involves heating the pyrimidinone with the thionating agent in an anhydrous, high-boiling solvent such as toluene, dioxane, or pyridine (B92270). pensoft.netnih.gov Lawesson's reagent is often preferred due to its milder reaction conditions and higher solubility in organic solvents compared to P₂S₅. ias.ac.in The thionation of this compound would thus yield 6-methyl-4-phenyl-1H-pyrimidine-2-thione. Studies on related pyrimidinone systems have shown that this conversion can be achieved in good to excellent yields. chemicalbook.com
Selenation: The synthesis of selenopyrimidinones (containing a C=Se group) is significantly less common and more challenging than thionation. The selenium analogues of thionating agents, such as Woollins' reagent, can be used for the direct conversion of a carbonyl to a selenocarbonyl, although their application is often limited by their reactivity and the instability of the resulting products.
Alternatively, selenium reagents like selenium dioxide (SeO₂) are known to participate in the chemistry of carbonyl compounds, though typically not through direct selenation of the C=O bond. For instance, the Riley oxidation uses SeO₂ to oxidize the α-methylene group adjacent to a carbonyl to produce a 1,2-dicarbonyl compound. orgsyn.org In other contexts, SeO₂ reacts with semicarbazones to yield 1,2,3-selenadiazoles, demonstrating its role in forming selenium-containing heterocycles. organic-chemistry.org While a direct, high-yielding method for the synthesis of 6-methyl-4-phenyl-2-selenoxo-1H-pyrimidin-2-one is not well-documented, the use of specialized selenating agents under carefully controlled conditions represents a potential, albeit challenging, synthetic route.
| Substrate | Thionating Agent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Quinazolin-4-one derivative | Lawesson's Reagent | Toluene | Reflux | Quinazoline-4-thione derivative | Not specified | nih.gov |
| Pyrrolo[2,3-d]pyrimidinone derivative | Lawesson's Reagent | Dioxane | Reflux | Pyrrolo[2,3-d]pyrimidinthione derivative | 88% | chemicalbook.com |
| Furo[2,3-d]pyrimidinone derivative | P₂S₅ | Dioxane | Reflux | Furo[2,3-d]pyrimidinthione derivative | 18-74% | chemicalbook.com |
Synthesis of Hydrazide and Thiosemicarbazide (B42300) Conjugates
The synthesis of hydrazide and thiosemicarbazide conjugates of this compound provides a pathway to novel derivatives with potential for further functionalization or biological activity. This is a multi-step process that typically begins with the introduction of a carboxylic acid functional group onto the pyrimidinone scaffold.
The most common position for this functionalization is C5. The synthesis starts with a Biginelli reaction, a one-pot multicomponent condensation of an aldehyde (benzaldehyde), a β-ketoester (ethyl acetoacetate), and urea. acs.org By using a β-ketoester, a carboxylate group is installed at the C5 position of the resulting dihydropyrimidinone ring. nih.govnih.gov The dihydropyrimidinone can then be oxidized to the aromatic pyrimidinone.
The synthetic sequence is as follows:
Synthesis of the Carboxylate Precursor : Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is synthesized via the Biginelli reaction. nih.govpensoft.net
Aromatization (Optional but common) : The dihydropyrimidine (B8664642) ring is oxidized to the corresponding pyrimidine.
Hydrazide Formation : The resulting ethyl ester is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically under reflux in a solvent like ethanol, to form the corresponding carboxylic acid hydrazide. researchgate.net
Thiosemicarbazide Synthesis : The hydrazide is then treated with an appropriate aryl or alkyl isothiocyanate (R-N=C=S) in a suitable solvent. This reaction leads to the formation of the N-substituted thiosemicarbazide conjugate. researchgate.net
This modular approach allows for the introduction of a wide variety of substituents on the terminal nitrogen of the thiosemicarbazide moiety, enabling the creation of a library of diverse conjugates.
Click Chemistry Approaches for Triazole-Fused Pyrimidinones
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex molecules, including triazole-fused or triazole-linked heterocycles. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linker by covalently joining a terminal alkyne and an azide (B81097).
To apply this methodology to this compound, the pyrimidinone core must first be functionalized with either a terminal alkyne or an azide group. A common strategy involves N-alkylation of the pyrimidinone ring with a propargyl halide (e.g., propargyl bromide) to introduce a terminal alkyne.
The general synthetic pathway involves:
Functionalization of Pyrimidinone : N-propargylation of the pyrimidinone scaffold is achieved by reacting it with propargyl bromide in the presence of a base (e.g., K₂CO₃) to install the terminal alkyne handle.
CuAAC Reaction : The resulting N-propargyl pyrimidinone is then reacted with a suitable organic azide (R-N₃) in the presence of a copper(I) catalyst. The catalyst can be generated in situ from a copper(II) salt (like CuSO₄ or Cu(OAc)₂) and a reducing agent (like sodium ascorbate). This one-pot, three-component reaction efficiently links the pyrimidinone to another molecule via a stable triazole ring.
This approach offers high yields, mild reaction conditions, and exceptional functional group tolerance, making it a highly versatile method for creating complex pyrimidinone-triazole conjugates.
| Alkyne Precursor | Azide Source | Benzyl Halide | Catalyst System | Yield | Reference |
|---|---|---|---|---|---|
| N-1-propargyluracil | Sodium Azide | Benzyl bromide | Cu(OAc)₂·H₂O | 85% | |
| N-1-propargylthymine | Sodium Azide | 4-Fluorobenzyl chloride | Cu(OAc)₂·H₂O | 81% | |
| 4-propargyl-pyrimidine | Aryl azide | Not Applicable | CuI immobilized on Mg-Al-LDH | High |
Stereoselective Synthesis of Chiral this compound Derivatives
The parent compound, this compound, is achiral. However, its reduced form, 3,4-dihydropyrimidin-2(1H)-one (DHPM), contains a stereocenter at the C4 position. The stereoselective synthesis of these chiral DHPMs is of great importance, as the biological activity of enantiomers can differ significantly.
Two primary strategies have been developed for this purpose:
Asymmetric Biginelli Reaction : This approach modifies the classical Biginelli reaction by using a chiral catalyst to induce enantioselectivity during the cyclocondensation. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have proven to be highly effective catalysts. These catalysts can activate the reactants and control the facial selectivity of the nucleophilic attack, leading to the formation of one enantiomer in excess. Reactions catalyzed by chiral phosphoric acids have been reported to achieve high yields (up to 86%) and excellent enantioselectivities (up to 97% ee).
Enantioselective Reduction of Pyrimidinones : This method involves the asymmetric reduction of the C4=C5 double bond of a pre-formed this compound. This transformation can be achieved using a chiral catalyst system, such as a chiral phosphoric acid in combination with a Hantzsch ester as the hydride source. This catalytic transfer hydrogenation effectively dearomatizes the pyrimidine ring, creating the C4 stereocenter with high enantiocontrol (up to 99% ee).
Another approach involves using chiral starting materials, where a chiral aldehyde or β-ketoester derivative is used in the Biginelli reaction, transferring its chirality to the final product.
| Reaction Type | Catalyst/Chiral Source | Key Reactants | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Asymmetric Reduction | Chiral Phosphoric Acid / Hantzsch Ester | Pyrimidin-2-one | Excellent | Up to 99% | |
| Asymmetric Biginelli Reaction | Chiral Phosphoric Acid (H₈-BINO-based) | Aldehyde, Urea, β-ketoester | 40-86% | 88-97% | |
| Asymmetric Biginelli Reaction | Chiral Imidodiphosphoric Acid | Aldehyde, Thiourea, 1,3-cyclohexanedione | High | Up to 99% | |
| Biginelli Reaction | Chiral Aldehyde (Myrtenal) | Myrtenal, Ethyl acetoacetate, Urea | 45% | Stereoselective |
Reaction Mechanism Elucidation for Novel Synthetic Pathways
Understanding the reaction mechanisms underlying the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions and designing new synthetic routes.
Mechanism of the Biginelli Reaction: The synthesis of the dihydropyrimidinone core of the title compound is classically achieved via the Biginelli reaction. Although debated, the most widely accepted mechanism under acidic catalysis proceeds through an imine mechanism. organic-chemistry.orgacs.org
Iminium Ion Formation : The reaction begins with the acid-catalyzed condensation between the aldehyde (e.g., benzaldehyde) and urea. This forms an N-acyliminium ion intermediate, which is a highly reactive electrophile.
Nucleophilic Addition : The enol form of the β-ketoester (ethyl acetoacetate) attacks the electrophilic carbon of the N-acyliminium ion.
Cyclization and Dehydration : The final step involves an intramolecular nucleophilic attack of the terminal amine of the urea moiety onto the ketone's carbonyl carbon, followed by dehydration to form the stable 3,4-dihydropyrimidin-2(1H)-one ring. acs.org
Mechanism of Thionation with Lawesson's Reagent: The conversion of the C2-carbonyl to a thiocarbonyl using Lawesson's reagent (LR) also follows a well-studied pathway. nih.gov
Dissociation of LR : In solution, the dimeric Lawesson's reagent is in equilibrium with its more reactive monomeric dithiophosphine ylide. ias.ac.in
Formation of Thiaoxaphosphetane : The carbonyl oxygen of the pyrimidinone attacks the electrophilic phosphorus atom of the monomeric LR, while the carbonyl carbon is attacked by the sulfur atom. This forms a four-membered ring intermediate known as a thiaoxaphosphetane.
Cycloreversion : This intermediate is unstable and undergoes a retro-[2+2] cycloaddition (a Wittig-like cycloreversion). The driving force for this step is the formation of a very stable P=O bond, which leads to the release of the thiocarbonyl product and a phosphorus-containing byproduct. nih.govias.ac.in
Advanced Spectroscopic and Crystallographic Characterization of 6 Methyl 4 Phenyl 1h Pyrimidin 2 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. ipb.pt Through a series of one-dimensional and two-dimensional experiments, a complete picture of the molecular framework and proton environments can be assembled.
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. hw.ac.uk For 6-Methyl-4-phenyl-1H-pyrimidin-2-one, the spectrum displays distinct signals corresponding to the methyl, phenyl, and pyrimidine (B1678525) ring protons, as well as a characteristic signal for the exchangeable N-H proton.
The protons of the methyl group (C6-CH₃) typically appear as a sharp singlet in the upfield region of the spectrum. The vinylic proton at the C5 position of the pyrimidine ring also gives rise to a singlet. The protons of the phenyl group at the C4 position usually appear as a complex multiplet in the aromatic region of the spectrum.
A key feature is the signal for the N1-H proton, which is an exchangeable proton. acdlabs.com Its chemical shift can vary significantly depending on factors like solvent, concentration, and temperature. acdlabs.com This signal often appears as a broad singlet and can be confirmed by a D₂O exchange experiment, wherein the signal disappears from the spectrum. acdlabs.com
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| -CH₃ (at C6) | 2.0 - 2.5 | Singlet (s) | Integral corresponds to 3 protons. |
| -CH= (at C5) | 6.0 - 6.5 | Singlet (s) | Integral corresponds to 1 proton. |
| Aromatic-H (Phenyl at C4) | 7.2 - 7.8 | Multiplet (m) | Integral corresponds to 5 protons. |
| N-H (at N1) | 10.0 - 13.0 | Broad Singlet (br s) | Exchangeable with D₂O; chemical shift is highly variable. hw.ac.ukacdlabs.com |
¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. libretexts.org In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak, allowing for the identification of all carbon environments. libretexts.org
The spectrum will show signals for the methyl carbon, the sp² carbons of the pyrimidine and phenyl rings, and the downfield signal of the carbonyl carbon (C2). The chemical shift of a carbon nucleus is influenced by its hybridization and the electronegativity of nearby atoms. libretexts.org Consequently, the C=O carbon resonates at the lowest field, followed by the other sp² hybridized carbons of the aromatic and heteroaromatic rings.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| -CH₃ (at C6) | 20 - 25 | Aliphatic carbon signal. |
| C5 | 100 - 110 | Vinylic carbon of the pyrimidine ring. |
| Aromatic-C (Phenyl) | 125 - 135 | Multiple signals for the phenyl ring carbons. |
| C4, C6 | 150 - 165 | Pyrimidine ring carbons attached to phenyl and methyl groups. |
| C2 (C=O) | 165 - 175 | Carbonyl carbon signal, typically downfield. |
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, confirming assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. ox.ac.uk For this compound, COSY spectra would primarily show correlations between the adjacent protons within the phenyl ring, helping to resolve their individual assignments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). ox.ac.uk It is used to definitively assign the carbon signals for all protonated carbons, such as the methyl carbon, the C5 carbon, and the carbons of the phenyl ring, by linking them to their known proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). ipb.pt HMBC is vital for piecing together the molecular structure. Key correlations would include:
The methyl protons (C6-CH₃) showing a correlation to the C6 and C5 carbons of the pyrimidine ring.
The C5-H proton showing correlations to the C4 and C6 carbons.
The phenyl protons showing correlations to the C4 carbon of the pyrimidine ring, confirming the connection point between the two rings.
The exchangeable N1-H proton showing correlations to the C2 and C6 carbons, confirming the pyrimidinone ring structure. ipb.pt
Infrared (IR) and Mass Spectrometry (MS) for Functional Group and Molecular Weight Determination
Infrared (IR) Spectroscopy identifies functional groups based on their characteristic vibrational frequencies. msu.edu The IR spectrum of this compound exhibits several key absorption bands. A strong, sharp absorption in the range of 1650-1700 cm⁻¹ is characteristic of the C=O (amide carbonyl) stretching vibration. libretexts.org A broad band in the region of 3100-3300 cm⁻¹ corresponds to the N-H stretching vibration, with its broadness indicating hydrogen bonding in the solid state. Other significant absorptions include those for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and C=C/C=N stretching vibrations from the phenyl and pyrimidine rings (typically 1450-1600 cm⁻¹). libretexts.orglibretexts.org
| Functional Group | Expected Frequency Range (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H | 3100 - 3300 | Stretching (broad) |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 2960 | Stretching |
| C=O (Amide) | 1650 - 1700 | Stretching (strong) |
| C=C, C=N (Ring) | 1450 - 1600 | Stretching |
Mass Spectrometry (MS) is used to determine the molecular weight and can offer structural clues based on fragmentation patterns. For this compound (C₁₁H₁₀N₂O), the molecular weight is 186.21 g/mol . lookchem.com The electron ionization (EI) mass spectrum would show an intense molecular ion peak (M⁺) at m/z 186, confirming the molecular formula. cdnsciencepub.com Common fragmentation pathways for related N-phenyl pyrimidinones (B12756618) include the loss of carbon monoxide (CO, 28 Da) and the cleavage of the N-C bond to produce a stable phenyl cation at m/z 77. cdnsciencepub.com
Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination
A key feature often observed in the crystal structure of such pyrimidinones is the formation of hydrogen-bonded dimers. researchgate.net In these dimers, two molecules are linked via intermolecular hydrogen bonds between the N1-H donor of one molecule and the C2=O acceptor of a neighboring molecule. This interaction significantly influences the molecular packing in the crystal lattice. The analysis would also determine the dihedral angle between the plane of the pyrimidine ring and the plane of the C4-phenyl substituent. tandfonline.com
Advanced Spectroscopic Methods for Tautomeric Equilibria Studies
This compound can theoretically exist in a tautomeric equilibrium between the lactam (keto) form (1H-pyrimidin-2-one) and the lactim (enol) form (2-hydroxypyrimidine). Spectroscopic methods are instrumental in studying this phenomenon.
The predominance of the lactam form is generally expected and is supported by the strong C=O stretching band observed in IR spectroscopy. However, the position of the tautomeric equilibrium can be influenced by factors such as the solvent. rsc.org
NMR spectroscopy is a powerful tool for investigating tautomerism. nih.gov In many cases, the exchange between tautomers is rapid on the NMR timescale, resulting in a single set of averaged signals. mdpi.com However, by using different solvents or by lowering the temperature, it may be possible to slow the exchange rate and observe signals for both individual tautomers. The chemical shifts of the ring protons and carbons, as well as the exchangeable proton, would be different for each tautomer. scirp.org
UV-Vis spectroscopy can also provide evidence for tautomeric shifts. The lactam and lactim forms have different chromophoric systems and thus exhibit different λ_max_ values. By measuring the UV-Vis spectra in a range of solvents with varying polarities, shifts in the absorption maxima can be correlated with shifts in the tautomeric equilibrium. rsc.orgnih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to estimate the relative stabilities of the tautomers and support spectroscopic observations. sciengpub.ir
Computational and Theoretical Investigations of 6 Methyl 4 Phenyl 1h Pyrimidin 2 One Analogues
Density Functional Theory (DFT) Studies for Geometric and Electronic Structure Optimization
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of many-body systems. mdpi.com It is widely employed to determine the optimized geometry, electronic properties, and reactivity of molecules. growingscience.com For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with various basis sets, provide a detailed understanding of their fundamental characteristics. growingscience.comresearchgate.net
DFT calculations are used to find the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy. This process, known as geometry optimization, provides precise information on bond lengths, bond angles, and dihedral angles.
For pyrimidine derivatives, the molecular geometry is influenced by the substituents on the ring. researchgate.net In the case of 6-Methyl-4-phenyl-1H-pyrimidin-2-one, the pyrimidine ring is expected to be nearly planar, though minor distortions can occur. nih.gov The C-N bond distances within the pyrimidine ring typically exhibit partial double-bond character, with lengths falling between a typical C-N single bond (approx. 1.48 Å) and a C=N double bond (approx. 1.28 Å), indicating electron conjugation. nih.gov The orientation of the phenyl ring relative to the pyrimidine ring is a key structural feature. In similar structures, the dihedral angle between the pyrimidine ring and an attached phenyl ring has been observed to be significant, for instance, around 34.87°. nih.gov This twist is due to steric hindrance between the rings.
Below is a table of expected bond lengths and angles for this compound based on data from analogous structures. researchgate.netnih.govresearchgate.net
| Parameter | Atom Pair/Triplet | Expected Value |
| Bond Length (Å) | C=O | ~1.22 |
| C-N (pyrimidine ring) | ~1.32 - 1.41 | |
| C-C (pyrimidine ring) | ~1.35 - 1.45 | |
| C-C (phenyl ring) | ~1.39 (average) | |
| Bond Angle (º) | N-C-N (in pyrimidine) | ~116 - 122 |
| C-N-C (in pyrimidine) | ~116 - 122 | |
| C-C-C (in pyrimidine) | ~115 - 120 |
This interactive table provides representative values for the molecular geometry of this compound, derived from computational studies on similar pyrimidine compounds.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.comyoutube.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. pearson.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and stability of a molecule. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In pyrimidine analogues, DFT calculations show that charge transfer occurs within the molecule, and the energy gap is a key indicator of this property. nih.gov For this compound, the π-systems of the pyrimidine and phenyl rings would be the primary contributors to the frontier orbitals.
| Orbital | Description | Implication for Reactivity |
| HOMO | Highest Occupied Molecular Orbital. The highest energy level containing electrons. | Represents the ability to donate electrons. Regions with high HOMO density are sites for electrophilic attack. |
| LUMO | Lowest Unoccupied Molecular Orbital. The lowest energy level without electrons. | Represents the ability to accept electrons. Regions with high LUMO density are sites for nucleophilic attack. |
| Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap indicates higher chemical reactivity, lower kinetic stability, and higher polarizability. |
This interactive table outlines the key concepts of Frontier Molecular Orbital theory and their relevance to the chemical properties of this compound.
Molecular Electrostatic Potential (MESP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.comnih.govresearchgate.net The MESP map is plotted on the surface of the molecule's electron density.
Different colors on the MESP surface represent different values of the electrostatic potential. nih.gov
Red and Yellow Regions: Indicate negative potential (electron-rich areas), which are favorable sites for electrophilic attack. In this compound, these regions are expected around the electronegative carbonyl oxygen atom and the ring nitrogen atoms. mdpi.com
Blue Regions: Indicate positive potential (electron-poor areas), which are susceptible to nucleophilic attack. These regions are typically found around hydrogen atoms, especially the N-H proton of the pyrimidine ring. nih.govnih.gov
Green Regions: Represent neutral or near-zero potential.
MESP analysis provides a robust picture of how a molecule will interact with other species, making it useful for studying intermolecular interactions like hydrogen bonding. nih.govmdpi.com
Mulliken population analysis is a method for calculating the partial atomic charges on the individual atoms within a molecule. jmcs.org.mx This analysis helps to quantify the electronic distribution and understand the effects of electron-donating or electron-withdrawing groups. The charge distribution is crucial for analyzing the electrostatic interactions and reactivity of the molecule.
For this compound, a Mulliken charge analysis would likely show:
Significant negative charges on the highly electronegative oxygen and nitrogen atoms.
A positive charge on the carbonyl carbon atom due to the electron-withdrawing effect of the adjacent oxygen atom.
Slightly positive charges on the hydrogen atoms.
| Atom | Expected Mulliken Charge | Rationale |
| Carbonyl Oxygen (O) | Negative | High electronegativity. |
| Ring Nitrogens (N) | Negative | High electronegativity. |
| Carbonyl Carbon (C) | Positive | Bonded to highly electronegative oxygen. |
| N-H Hydrogen (H) | Positive | Bonded to electronegative nitrogen. |
This interactive table summarizes the expected Mulliken charge distribution on key atoms of this compound.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. mdpi.comresearchgate.net It is a primary computational method for predicting the electronic absorption spectra (UV-Visible spectra) of molecules. growingscience.comresearchgate.net
By applying TD-DFT, one can calculate the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. growingscience.com These calculations allow for the assignment of electronic transitions, such as π → π* and n → π, which are characteristic of molecules containing π-systems and lone pairs, like this compound. The conjugated system formed by the phenyl and pyrimidine rings is expected to give rise to strong π → π transitions in the UV region. The accuracy of TD-DFT calculations can be improved by using long-range corrected functionals, especially for describing charge-transfer excitations. chemrxiv.org
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.gov MD simulations provide detailed information on the conformational flexibility and stability of a molecule by solving Newton's equations of motion for the system. nih.gov
For this compound, MD simulations could be employed to:
Explore Conformational Space: Investigate the rotational freedom of the phenyl group relative to the pyrimidine ring and identify the most stable conformations.
Study Intermolecular Interactions: Simulate the molecule in a solvent (e.g., water) to understand how it interacts with its environment, including the formation and breaking of hydrogen bonds.
MD simulations are a key tool for bridging the gap between static molecular structures and dynamic biological or chemical processes. mdpi.com
Quantum Chemical Parameters and Reactivity Descriptors
Quantum chemical calculations are frequently used to determine the global and local reactivity of molecules through various descriptors derived from frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jacsdirectory.comsemanticscholar.org The energy of HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. scielo.org.mx The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
In studies on pyrimidine derivatives, DFT methods, such as B3LYP with basis sets like 6-311G(d,p) or 6-31G(d,p), are standard for optimizing molecular geometry and calculating these parameters. jacsdirectory.com For instance, investigations into a structurally similar compound, 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have utilized DFT to compute its electronic properties. researchgate.net These calculations reveal how substituents on the pyrimidine or phenyl ring influence the electron density and, consequently, the molecule's reactivity.
Other key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO). semanticscholar.org
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO). semanticscholar.org
Global Hardness (η): Measures resistance to change in electron distribution (η = (I - A) / 2). semanticscholar.org
Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2). semanticscholar.org
Chemical Potential (μ): The negative of electronegativity (μ = -χ). semanticscholar.org
Molecular Electrostatic Potential (MESP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. jacsdirectory.comscielo.org.mx In these maps, red regions (negative potential) indicate electron-rich areas susceptible to electrophilic attack, while blue regions (positive potential) denote electron-deficient areas prone to nucleophilic attack.
| Parameter | Description | Typical Calculated Values for Pyrimidine Analogues (eV) |
|---|---|---|
| EHOMO | Highest Occupied Molecular Orbital Energy | -6.0 to -6.5 |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.5 to -2.0 |
| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.0 to 5.0 |
| Ionization Potential (I) | Energy to remove an electron | 6.0 to 6.5 |
| Electron Affinity (A) | Energy released when gaining an electron | 1.5 to 2.0 |
| Global Hardness (η) | Resistance to deformation of electron cloud | 2.0 to 2.5 |
| Electronegativity (χ) | Electron attracting power | 3.7 to 4.2 |
In Silico Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Computational methods are a valuable tool for predicting and confirming the spectroscopic signatures of pyrimidinone analogues. DFT calculations can accurately forecast vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts.
For IR spectra, theoretical frequency calculations are typically performed on the optimized molecular geometry. scielo.org.mx The computed frequencies are often scaled by a correction factor (e.g., 0.9613 for B3LYP/6-31G(d)) to account for anharmonicity and other systematic errors, which provides a better agreement with experimental data. scielo.org.mx These calculations help in the assignment of complex vibrational modes observed in experimental FT-IR spectra, such as the C=O, N-H, and C=C stretching frequencies that are characteristic of the pyrimidinone core.
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach on the DFT-optimized structure. researchgate.net The calculated chemical shifts are then compared to experimental values, often showing strong correlation. jacsdirectory.comresearchgate.net This comparison serves as a robust method for structural affirmation of newly synthesized compounds. For example, in the analysis of 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the calculated spectral data were tabulated and compared against the experimental results to affirm the molecular structure. researchgate.net
| Spectroscopic Data | Functional Group/Atom | Typical Experimental Range | Typical Predicted Range (Scaled) |
|---|---|---|---|
| IR Frequencies (cm⁻¹) | N-H stretch | 3200-3400 | 3250-3450 |
| C=O stretch | 1640-1710 | 1650-1720 | |
| C=C stretch (aromatic) | 1550-1620 | 1560-1630 | |
| ¹H NMR Chemical Shifts (δ, ppm) | N-H proton | 9.0-10.5 | 9.2-10.8 |
| Aromatic protons (phenyl) | 7.0-8.5 | 7.1-8.6 | |
| Methyl protons (C6-CH₃) | 2.5-3.0 | 2.6-3.1 | |
| ¹³C NMR Chemical Shifts (δ, ppm) | C=O carbon | 170-175 | 171-176 |
| Aromatic carbons | 110-150 | 112-152 | |
| Methyl carbon | 25-30 | 26-31 |
Reaction Mechanism Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of pyrimidine derivatives. DFT calculations can map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers. This provides deep insights into reaction feasibility, kinetics, and regioselectivity.
For multicomponent reactions like the Biginelli synthesis, which produces dihydropyrimidinones, computational studies can clarify the sequence of events. researchgate.net The mechanism often involves steps such as condensation, cyclization, and dehydration. rsc.org Theoretical models can determine the most energetically favorable pathway among several possibilities.
In the broader context of heterocyclic synthesis, computational approaches are used to understand reactivity and predict outcomes. For instance, studies on the synthesis of related pyrazolo[3,4-b]pyridines have used DFT and Fukui functions to identify the most likely sites for nucleophilic attack on the starting materials. researchgate.net The calculation of electrophilicity-based charge transfer can predict whether electron transfer from a nucleophile to a substrate is favorable. researchgate.net Furthermore, computational modeling of the interaction between a synthesized molecule and a biological target, such as an enzyme, can reveal its binding mechanism. Induced-fit docking (IFD) studies on quinolone derivatives, for example, have been used to model how these compounds bind to the kinase domains of proteins like PI3Kα, identifying key hydrogen bonding interactions. mdpi.com These models are crucial for understanding structure-activity relationships and guiding the design of more potent molecules.
In Vitro Pharmacological and Biological Activity Profiling of 6 Methyl 4 Phenyl 1h Pyrimidin 2 One Derivatives
Antimicrobial Activity Studies
Derivatives of the pyrimidine (B1678525) core have demonstrated a wide spectrum of antimicrobial activities. nih.gov The structural versatility of this scaffold allows for modifications that yield compounds with significant efficacy against various pathogenic microorganisms.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
A variety of pyrimidine derivatives have been synthesized and evaluated for their antibacterial properties. For instance, a series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives showed activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Xanthomonas campestris, Escherichia coli) bacteria. researchgate.net Similarly, newly synthesized pyrazole (B372694) and pyranopyrazole derivatives demonstrated moderate to high antibacterial activity against strains including E. coli, S. aureus, P. aeruginosa, and B. subtilis. ekb.eg
Thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally related to pyrimidinones (B12756618), have also been a focus of antibacterial research. A series of these compounds bearing a benzimidazole (B57391) moiety was screened against both Gram-positive and Gram-negative bacteria, with some compounds showing notable antimicrobial properties. mdpi.com Molecular docking studies on these derivatives suggested that their mechanism of action could involve the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme for bacterial survival. mdpi.com Another study focused on 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives, which exhibited significant antibacterial activity, with some compounds showing inhibitory effects on bacterial DNA gyrase and DHFR enzymes. nih.gov
Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives
This table summarizes the in vitro antibacterial efficacy of various pyrimidine derivatives against selected bacterial strains.
| Compound Series | Bacterial Strain | Activity Noted | Reference |
|---|---|---|---|
| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Bacillus subtilis, Staphylococcus aureus (Gram+) | Good antimicrobial activity observed for specific derivatives (4f, 4g, 4h, 4i). | researchgate.net |
| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Xanthomonas campestris, Escherichia coli (Gram-) | Good antimicrobial activity observed for specific derivatives (4f, 4g, 4h, 4i). | researchgate.net |
| Pyranopyrazole and Pyrazole derivatives | E. coli, S. aureus, P. aeruginosa, B. subtilis | Moderate to high antibacterial activity reported. | ekb.eg |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Gram-positive and Gram-negative strains | MIC values as low as 2 µg/mL for certain compounds. | nih.gov |
| Thieno[2,3-d]pyrimidine-benzimidazole hybrids | Gram-positive and Gram-negative strains | Antimicrobial properties observed across all tested molecules. | mdpi.com |
Antifungal Activity Assessment
The antifungal potential of pyrimidine derivatives has been well-documented against various phytopathogenic and clinically relevant fungi. eijppr.commdpi.com In one study, a series of 5-cyano-6-oxo-1,6-dihydropyrimidine derivatives were synthesized and tested against Candida albicans, revealing that compounds with electron-withdrawing substitutions on the N-phenyl acetamide (B32628) ring possessed good activity. nih.gov
Another investigation into novel pyrimidine derivatives containing an amide moiety found significant antifungal activity against plant fungi such as Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. nih.gov Specifically, compound 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) showed excellent activity against Phomopsis sp., with an EC₅₀ value of 10.5 µg/mL, which was superior to the commercial fungicide Pyrimethanil. nih.gov Furthermore, certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were highly active against Candida albicans, Aspergillus fumigatus, Geotrichum candidum, and Syncephlastrum racemosum. eijppr.com
Table 2: Antifungal Activity of Selected Pyrimidine Derivatives
This table presents the in vitro antifungal efficacy of various pyrimidine derivatives against selected fungal strains.
| Compound Series | Fungal Strain | Activity Noted (Concentration) | Reference |
|---|---|---|---|
| 5-Cyano-6-oxo-1,6-dihydropyrimidine derivatives | Candida albicans | Good activity reported for derivatives with electron-withdrawing groups. | nih.gov |
| Pyrimidine derivatives with an amide moiety | Phomopsis sp. | Compound 5o showed an EC₅₀ of 10.5 µg/mL. | nih.gov |
| Pyrimidine derivatives with an amide moiety | Botrytis cinerea | Several compounds showed activity. | nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivatives | Candida albicans, Aspergillus fumigatus, and others | Compounds 3f and 4b were highly active. | eijppr.com |
| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Fusarium oxysporum | Good activity observed for specific derivatives (4f, 4g, 4h, 4i). | researchgate.net |
Antitubercular Activity Against Mycobacterium tuberculosis Strains
Tuberculosis remains a significant global health threat, and pyrimidine derivatives represent a promising area for the development of new antitubercular drugs. ucl.ac.uk Several pyrimidine-containing compounds have already entered clinical trials. ucl.ac.uk Research into 2-pyrazolylpyrimidinones identified a class of compounds with potent activity against Mycobacterium tuberculosis (Mtb), including clinical isolates. nih.gov These compounds were found to be bactericidal against replicating Mtb. nih.gov
Structure-activity relationship (SAR) studies on 7H-Pyrrolo[2,3-d]pyrimidine derivatives revealed that substitutions at the C-4 position could yield potent antitubercular agents. nih.gov One derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, displayed a Minimum Inhibitory Concentration (MIC₉₀) value of 0.488 µM against a reporter strain of Mtb. nih.gov Another study synthesized pyridazinone derivatives, structurally related to pyrimidinones, and tested them against the Mtb H37Rv strain, identifying several compounds with antitubercular potential. eurekaselect.com Phenylthiourea derivatives have also been identified for their selective activity against intracellular M. tuberculosis, with the most potent molecule showing an IC₅₀ of 0.17 µM. biorxiv.org
Table 3: Antitubercular Activity of Selected Pyrimidine Derivatives
This table highlights the in vitro antitubercular efficacy of various pyrimidine derivatives.
| Compound Series | Mtb Strain | Activity Noted | Reference |
|---|---|---|---|
| 2-Pyrazolylpyrimidinones | Replicating Mtb and clinical isolates | Potent bactericidal activity. | nih.gov |
| N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | GFP reporter strain of Mtb | MIC₉₀ value of 0.488 µM. | nih.gov |
| Phenylthiourea derivatives | Intracellular Mtb | IC₅₀ of 0.17 µM for the most potent analog. | biorxiv.org |
| Pyridazinone derivatives | Mtb H37Rv | Antitubercular activity confirmed by Microplate Alamar Blue Assay. | eurekaselect.com |
Antiviral Activity Investigations
Pyrimidine derivatives have been investigated for their potential to combat various viral infections. nih.gov A study on 4-(4-hydroxy-3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (THPM) demonstrated significant antiviral efficacy against the Newcastle Disease Virus (NDV). ajgreenchem.com In ovo assessments showed a viral inhibition rate of up to 95.77% at a concentration of 10 µg/mL. ajgreenchem.com
Furthermore, a series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines were synthesized and tested against a panel of viruses. mdpi.com Compounds featuring a cyclopropylamino group showed remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Other research into pyrazolo[3,4-b]pyridine derivatives identified compounds with activity against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV), with EC₅₀ values in the low micromolar range. researchgate.net
Table 4: Antiviral Activity of Selected Pyrimidine Derivatives
This table outlines the in vitro antiviral efficacy of various pyrimidine derivatives against specific viruses.
| Compound/Series | Virus | Activity Noted | Reference |
|---|---|---|---|
| 4-(4-hydroxy-3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (THPM) | Newcastle Disease Virus (NDV) | 95.77% inhibition at 10 µg/mL. | ajgreenchem.com |
| 4,7-Disubstituted pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E (HCoV-229E) | Remarkable efficacy for specific derivatives. | mdpi.com |
| Pyrazolo[3,4-b]pyridine derivatives | Herpes Simplex Virus-1 (HSV-1) | EC₅₀ values as low as 2.2 µM. | researchgate.net |
| Pyrazolo[3,4-b]pyridine derivatives | Mayaro virus (MAY) | EC₅₀ values as low as 4.8 µM. | researchgate.net |
| Pyrazolo[3,4-b]pyridine derivatives | Vesicular Stomatitis Virus (VSV) | EC₅₀ values as low as 0.52 µM. | researchgate.net |
Anti-inflammatory Properties and Mechanistic Insights
Uncontrolled inflammation is a hallmark of many chronic diseases, and pyrimidine derivatives have emerged as potent anti-inflammatory agents. nih.govnih.gov Their mechanism of action often involves inhibiting key inflammatory mediators. researchgate.net
A novel pyrimidine-2(1H)-thione derivative, HPT, was shown to reduce the production of nitric oxide (NO) and downregulate the protein and mRNA expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. nih.gov HPT also suppressed the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Mechanistic studies revealed that HPT's effects are mediated by blocking the activation of p38 and c-Jun NH2-terminal kinase (JNK), which are components of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Further research on pyrazolo[1,5-a]quinazoline derivatives identified compounds that inhibit LPS-induced nuclear factor κB (NF-κB) transcriptional activity and may act as ligands for MAPKs like ERK2, p38α, and JNK3. mdpi.com
Anticancer and Cell Proliferation Inhibitory Effects
The pyrimidine scaffold is a key component in many anticancer drugs due to its ability to interfere with the metabolism of cancer cells. nih.gov Derivatives of 6-ferrocenylpyrimidin-4(3H)-one were evaluated for their cytotoxic effects against the human breast adenocarcinoma cell line (MCF-7). nih.gov The results indicated a dose-dependent toxic effect, with 2-methyl-6-ferrocenylpyrimidin-4(3H)-one showing the most pronounced activity with an IC₅₀ value of 17 ± 1 µM. nih.gov
Pyrazolo[3,4-b]pyridine derivatives have also been synthesized and tested against various cancer cell lines, including Hela, MCF-7, and HCT-116. nih.gov Certain compounds exhibited potent anticancer activity, with IC₅₀ values comparable to the standard drug doxorubicin. nih.gov Their mechanism was found to involve cell cycle arrest and the induction of apoptosis through the inhibition of cyclin-dependent kinases (CDKs), specifically CDK2 and/or CDK9. nih.gov Similarly, thieno[2,3-d]pyrimidine derivatives, structural analogs of quinazolines, have shown significant anti-proliferative activity against breast cancer models like MDA-MB-231 and MCF-7. mdpi.com
Table 5: Anticancer Activity of Selected Pyrimidine Derivatives
This table summarizes the in vitro anticancer efficacy of various pyrimidine derivatives against selected cancer cell lines.
| Compound/Series | Cancer Cell Line | Activity Noted (IC₅₀) | Reference |
|---|---|---|---|
| 2-Methyl-6-ferrocenylpyrimidin-4(3H)-one | MCF-7 (Breast) | 17 ± 1 µM | nih.gov |
| Pyrazolo[3,4-b]pyridine derivative 9a | Hela (Cervical) | 2.59 µM | nih.gov |
| Pyrazolo[3,4-b]pyridine derivative 14g | MCF-7 (Breast) | 4.66 µM | nih.gov |
| Pyrazolo[3,4-b]pyridine derivative 14g | HCT-116 (Colon) | 1.98 µM | nih.gov |
| Thieno[2,3-d]pyrimidine derivatives | MDA-MB-231, MCF-7 (Breast) | Significant anti-proliferative activity reported. | mdpi.com |
Inhibition of Specific Oncogenic Enzymes (e.g., EZH2)
Enhancer of zeste homolog 2 (EZH2) is a critical enzyme often overexpressed in various cancers, where it acts as a transcriptional repressor of tumor suppressor genes. mdpi.com As part of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the methylation of histone H3 at lysine (B10760008) 27 (H3K27), a key epigenetic mark for gene silencing. nih.gov The role of EZH2 in promoting cancer progression has made it a significant target for therapeutic intervention, leading to the development of several small molecule inhibitors, some of which have entered clinical trials. mdpi.com
While various heterocyclic compounds have been developed as potent EZH2 inhibitors, published research specifically detailing the EZH2 inhibitory activity of direct derivatives of 6-methyl-4-phenyl-1H-pyrimidin-2-one is limited. The field has seen the emergence of potent inhibitors like tazemetostat (B611178) (EPZ6438) and GSK126, which feature complex heterocyclic systems designed to compete with the SAM cofactor binding site of the enzyme. mdpi.com The development of dual-target inhibitors, for instance those targeting both CDK9 and EZH2, has also been explored using substituted pyrimidine scaffolds like 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines. acs.org However, dedicated studies on the direct inhibitory potential of this compound derivatives against EZH2 are not extensively covered in the available literature.
Induction of Apoptosis in Cancer Cell Lines
Derivatives of the dihydropyrimidinone (DHPM) core, which is structurally related to this compound, have demonstrated significant pro-apoptotic activity in various cancer cell lines.
One study reported the synthesis of novel DHPM derivatives and their evaluation against the HepG2 human liver cancer cell line. researchgate.net In this research, compound 9 , a DHPM derivative, was found to induce a significant increase in necrosis, from 1.97% in control cells to 12.18% in treated cells. researchgate.net
Another series of DHPMs bearing N-heterocyclic moieties was designed and screened for cytotoxic activity against 60 cancer cell lines. nih.gov Compound 19 from this series showed potent growth inhibition of 88% in NCI-H460 (non-small cell lung cancer), 86% in SK-MEL-5 (melanoma), and 85% in HL-60 (TB) (leukemia) cell lines. nih.gov Further investigation in A549 lung cancer cells revealed that compound 19 induced cell cycle arrest at the G2/M phase and promoted apoptosis, which was confirmed by annexin (B1180172) V-FITC staining. nih.gov
A separate series of monastrol (B14932) analogs, which are DHPM derivatives, were tested against the MCF-7 breast cancer cell line. nih.gov Several compounds exhibited potent cytotoxic activity, with IC₅₀ values in the low micromolar range. nih.gov For instance, compounds 4f , 4h , 3e , 4e , and 4g showed IC₅₀ values of 2.15 µM, 2.33 µM, 2.41 µM, 2.401 µM, and 2.47 µM, respectively, comparable to the standard drug tamoxifen (B1202) (IC₅₀ 1.88 µM). nih.gov The mechanism of action for some DHPMs involves the inhibition of the p53-MDM2 interaction, which prevents the degradation of the p53 tumor suppressor protein and allows it to induce apoptosis. ijcrt.org
Table 1: Apoptotic Activity of Dihydropyrimidinone (DHPM) Derivatives in Cancer Cell Lines
Receptor Binding and Antagonistic Activity (e.g., P2X7 Receptor)
The P2X7 receptor, an ATP-gated ion channel found on immune cells, is implicated in inflammatory processes, making it a target for anti-inflammatory drug development. Pyrimidine-2,4-dione derivatives, which are structurally analogous to the title compound, have been developed as potent P2X7 receptor antagonists.
In one study, the known P2X7 antagonist KN-62 was used as a lead structure to design conformationally constrained derivatives with a pyrimidine-2,4-dione core. Various modifications were made to the piperazine (B1678402) moiety of the new scaffold to enhance antagonistic activity, which was assessed in HEK293 cells expressing the human P2X7 receptor. The study found that replacing the original phenyl group of KN-62 with polycycloalkyl acyl or di-halogenated benzoyl substituents was highly favorable. Several derivatives showed potent antagonistic effects with IC₅₀ values in the low nanomolar range.
**Table 3: P2X7 Receptor Antagonistic Activity of Pyrimidine-2,4-dione Derivatives**
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Other Reported In Vitro Biological Modulations (e.g., Antiradical Activity)
Dihydropyrimidinone (DHPM) derivatives have been widely evaluated for their antioxidant and antiradical properties, often using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.
A study on dihydropyrimidinone-fused β-amino alcohols assessed their free radical scavenging potential. tandfonline.com The antioxidant activity was measured by the reduction of DPPH, with several compounds demonstrating notable efficacy. Compounds 9a , 9b , 9c , and 9g were identified as the most active, with EC₅₀ values indicating potent antioxidant capacity. tandfonline.com
Similarly, other research has confirmed the antioxidant potential of the DHPM scaffold. One report described the synthesis of novel DHPM derivatives via the Biginelli reaction and confirmed their significant antioxidant activity using the DPPH method. researchgate.net Another study focused on DHPMs linked to an imidazolidinone moiety, finding that the resulting hybrids possessed good to excellent antioxidant potency when compared to the standard, ascorbic acid. jmchemsci.comjmchemsci.com It has been noted that Biginelli adducts synthesized from hydroxy aromatic aldehydes tend to exhibit higher antioxidant properties. jmchemsci.com This activity is often attributed to the presence of labile hydrogen atoms on nitrogen or the conjugated system of the DHPM ring, which can stabilize the molecule after donating an electron to a free radical. jmchemsci.com
Table 4: Antioxidant (DPPH Scavenging) Activity of Dihydropyrimidinone Derivatives
Table of Mentioned Compounds
Structure Activity Relationship Sar Studies and Molecular Design
Identification of Key Pharmacophoric Features within 6-Methyl-4-phenyl-1H-pyrimidin-2-one Scaffold
The biological activity of the this compound scaffold is dictated by a specific arrangement of chemical features, known as a pharmacophore. For this class of compounds, which often act as calcium channel blockers, the key pharmacophoric features have been identified through modeling studies. nih.gov These essential features include:
A hydrophobic center: This is typically represented by the C4-phenyl ring, which engages in hydrophobic interactions within the target's binding pocket. nih.gov
Hydrogen bond donors and acceptors: The pyrimidinone ring itself contains crucial hydrogen bond donor (N1-H) and acceptor (C2=O) sites that are vital for anchoring the molecule to its biological target.
Aromatic ring feature: The phenyl group at the 4-position serves as a key aromatic feature.
A ligand-based pharmacophore model developed for pyrimidine-based calcium channel blockers identified a hydrophobic center involving the C4 phenyl ring as a critical feature. nih.gov The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, a related structure, also confirms the necessity of aromatic rings for activity, highlighting the importance of these features in the pharmacophore. acs.org
Impact of Substituent Variation on Biological Activity and Selectivity
Modifying the core scaffold by adding or changing substituents at various positions is a fundamental strategy in drug design to enhance activity, improve selectivity, and optimize pharmacokinetic properties.
The phenyl ring at the C4 position of the pyrimidinone core is a primary site for modification. The nature and position of substituents on this ring can dramatically influence biological activity.
Studies on various pyrimidine (B1678525) derivatives have consistently shown that substitutions on the C4-phenyl ring significantly modulate their biological effects, such as antimicrobial, anti-inflammatory, and anticancer activities. nih.govarabjchem.org
Electron-withdrawing vs. Electron-donating Groups: The electronic properties of the substituents are critical. For instance, in a series of 4,6-substituted di-(phenyl) pyrimidin-2-amines, compounds with an electron-withdrawing group like a nitro group (NO₂) showed a highly significant increase in anti-inflammatory activity. arabjchem.org Conversely, a methoxy (B1213986) group (-OCH₃), which is electron-donating, also resulted in significant activity, indicating that the relationship is complex and target-dependent. arabjchem.org In some cases, electron-donating groups like p-methoxy have been shown to increase reaction yields during synthesis compared to electron-withdrawing groups like a nitro group. mdpi.com
Halogen Substituents: The introduction of halogens (e.g., fluorine, chlorine, bromine) is a common strategy. A fluoro group at the para-position of the phenyl ring has been associated with significant antioxidant activity in some pyrimidine series. nih.gov Likewise, dichlorophenyl and fluorine substituents have been shown to enhance antimicrobial activity. nih.gov
Positional Isomerism: The position of the substituent on the phenyl ring (ortho, meta, or para) is also crucial. For example, para-substituted groups on an aniline (B41778) ring attached to a pyrimidine scaffold were found to be beneficial for antimicrobial activity, especially with chloro and bromo substituents. nih.gov The position can affect the molecule's conformation and its ability to fit into a binding pocket. rsc.org
| Substituent on Phenyl Ring | Observed Effect on Activity | Compound Class | Reference |
|---|---|---|---|
| 4-Nitro (p-NO₂) | Increased anti-inflammatory activity | Di-(phenyl) pyrimidin-2-amines | arabjchem.org |
| 4-Methoxy (p-OCH₃) | Increased anti-inflammatory activity | Di-(phenyl) pyrimidin-2-amines | arabjchem.org |
| 4-Fluoro (p-F) | Significant antioxidant activity | Pyrimidine derivatives | nih.gov |
| 4-Chloro (p-Cl) | Beneficial for antimicrobial activity | Aniline-substituted pyrimidines | nih.gov |
| Dimethylamino | Enhanced antimicrobial activity | 4-Phenyl pyrimidine derivatives | nih.gov |
Attaching other heterocyclic rings to the main pyrimidinone scaffold can lead to compounds with novel properties and improved biological activity. This strategy expands the chemical space and allows for probing additional interactions with the biological target.
For example, the synthesis of pyrimidine derivatives bearing a pyridine (B92270) ring has been explored to develop agents with antitubercular and anti-inflammatory activities. The fusion of other rings, such as in pyrimido[1,6-a]pyrimidine systems, results in bicyclic scaffolds with a wide range of biological activities, including anticancer and antiviral properties. nih.gov The reactivity of the pyrimidinone ring can be enhanced by quaternization, making it more susceptible to nucleophilic reactions and enabling the synthesis of more complex derivatives. wur.nl In one study, replacing a phenyl ring with nitrogen-containing heterocycles in a series of pyrimidin-4-amine derivatives resulted in inactive compounds, demonstrating the specific requirements of the target. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are invaluable for predicting the activity of newly designed molecules, thereby saving time and resources in the drug discovery process. nih.gov
For pyrimidine derivatives, QSAR studies have been successfully employed to predict their efficacy as inhibitors of various targets, such as the VEGFR-2 receptor in cancer therapy. nih.gov A typical QSAR study involves:
Data Set Preparation: A series of pyrimidine analogues with their experimentally determined biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build an equation linking the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical metrics like the correlation coefficient (R²), cross-validation coefficient (Q²), and external validation with a test set of compounds. nih.gov
A 3D-QSAR study on 2-phenylpyrimidine (B3000279) analogues as PDE4B inhibitors yielded a statistically significant model with high correlation (R² = 0.918) and predictive power (external R² = 0.70), demonstrating the utility of this approach for designing potent inhibitors. nih.gov Such models provide insights into which structural features are most important for activity and guide the design of more potent compounds. nih.govnih.gov
Ligand Design Principles Guided by Molecular Docking and Protein-Ligand Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding the molecular basis of a drug's action and in designing new ligands with improved binding affinity and selectivity.
Molecular docking studies on pyrimidine derivatives have successfully identified their binding modes within the active sites of various protein targets, such as kinases and enzymes. nih.govnih.gov The active site of a protein is often composed of distinct pockets that ligands can occupy. For instance, the active site of the PDE4 enzyme is known to consist of a hydrophobic pocket (Q pocket), a metal-binding pocket (M pocket), and a solvent-filled side pocket (S pocket). nih.gov
Docking simulations reveal the specific amino acid residues that form key interactions with the ligand. These interactions are typically:
Hydrogen Bonds: For example, the pyrimidine nitrogen atoms and exocyclic amino groups can form hydrogen bonds with residues like LYS 33 and THR 14 in cyclin-dependent kinase 2. nih.gov
Hydrophobic Interactions: The phenyl ring of the scaffold often fits into a hydrophobic pocket, interacting with nonpolar residues like VAL 18, ILE 10, and VAL 63. nih.gov
Pi-Interactions: These include pi-pi stacking between the ligand's aromatic rings and aromatic residues (e.g., Phenylalanine, Tyrosine) in the protein, or methyl-pi interactions between a methyl group and an aromatic ring. nih.govnih.gov
In a study of pyrimidine derivatives targeting cyclin-dependent kinase 2, docking revealed that a compound with a chloro substituent formed hydrogen bonds with THR 165, GLU 12, and LYS 33, contributing to its high binding energy of -7.9 kcal/mol. nih.gov This detailed understanding of protein-ligand interactions at the atomic level is essential for the rational design of next-generation inhibitors based on the this compound scaffold. mdpi.com
| Target Protein | Ligand Scaffold | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| Cyclin-Dependent Kinase 2 (1HCK) | Pyrimidine derivative | THR 165, GLU 12, LYS 33, THR 14 | Hydrogen Bond | nih.gov |
| Cyclin-Dependent Kinase 2 (1HCK) | Pyrimidine derivative | VAL 63, VAL 18, ILE 10 | Alkyl-Pi Interaction | nih.gov |
| ACK1 Kinase | Pyrazolopyrimidine | Lys158, Glu177 | Salt Bridge | nih.gov |
| ACK1 Kinase | Pyrazolopyrimidine | Ile190, Leu259, Phe271 | Hydrophobic Interaction | nih.gov |
| ALS3 Protein | α-pyrone derivative | Lys59, Ser170 | Hydrogen Bond | acs.org |
Hydrogen Bonding and Hydrophobic Interactions
The biological recognition of pyrimidinone-based compounds is significantly governed by a combination of hydrogen bonding and hydrophobic interactions. The this compound scaffold contains distinct features that facilitate these crucial intermolecular forces.
The pyrimidinone core itself is a key player in forming strong, directional interactions. The N1-H proton and the C2-carbonyl oxygen of the pyrimidinone ring are predisposed to act as hydrogen bond donors and acceptors, respectively. This capability allows for the formation of robust N-H···O hydrogen bonds, a persistent interaction observed both in solution and in the solid crystalline state for similar pyrimidinone structures. acs.org Studies on substituted 4-(trihalomethyl)-2(1H)-pyrimidinones have shown that this hydrogen bonding leads to the formation of dimers as a primary and persistent structural motif. acs.org The deshielding of the N-H proton in NMR spectroscopy with increasing concentration is a strong indicator of its involvement in hydrogen bonding in solution. acs.org
The phenyl group at the C4 position and the methyl group at the C6 position are primary contributors to hydrophobic interactions. Molecular docking studies on various pyrimidine derivatives consistently show that aromatic rings, such as the phenyl group, fit into hydrophobic pockets within the active sites of biological targets like enzymes and receptors. acs.orgresearchgate.netresearchgate.net For instance, research on pyrone derivatives, which are structurally related, has demonstrated that interactions with target proteins are stabilized by the π-stacking of a phenoxy ring. acs.org This type of interaction is critical for the proper orientation and anchoring of the molecule within a binding site. Similarly, alkyl substituents like the methyl group can form favorable alkyl and halogen bonds, further stabilizing the ligand-protein complex. acs.org The interplay between the hydrogen-bonding capacity of the pyrimidinone core and the hydrophobic nature of the phenyl and methyl substituents is therefore essential for molecular recognition and biological activity.
Table 1: Key Intermolecular Interactions in Pyrimidinone Derivatives
| Interaction Type | Molecular Feature | Role in Biological Recognition |
|---|---|---|
| Hydrogen Bonding | Pyrimidinone N1-H (donor) & C2=O (acceptor) | Anchoring the molecule to the target protein through specific, directional bonds. acs.org |
| Hydrophobic Interactions | C4-Phenyl group | Fitting into hydrophobic pockets of the binding site, contributing to affinity. acs.orgresearchgate.net |
| π-Stacking | C4-Phenyl group | Stabilizing the ligand-protein complex through non-covalent aromatic interactions. acs.org |
| Alkyl Bonds | C6-Methyl group | Enhancing binding affinity and stability within the target's active site. acs.org |
Conformational Preferences and Their Relation to Biological Recognition
The three-dimensional shape of this compound and its ability to adopt specific conformations are intrinsically linked to its capacity for biological recognition. The spatial arrangement of the phenyl and methyl groups relative to the pyrimidine ring influences how the molecule presents its interactive features (hydrogen bond donors/acceptors and hydrophobic surfaces) to a biological target.
X-ray crystallography studies of structurally related heterocyclic compounds provide valuable insights into the likely conformational preferences of this molecule. For example, in a crystal structure of a (2-methyl-4-phenyl-4H-benzo researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidin-3-yl)(phenyl)methanone, the pyrimidine ring was found to adopt a flat envelope conformation. nih.gov Crucially, the attached phenyl ring at the C4 position was observed to be significantly twisted, with a dihedral angle of 84.87° relative to the mean plane of the pyrimidine ring. nih.gov Similarly, analysis of a 4H-pyran derivative showed a large dihedral angle of 87.8° between the pyran and phenyl rings. researchgate.net
This pronounced out-of-plane twist of the phenyl group is a critical conformational feature. It suggests that the phenyl substituent does not lie in the same plane as the pyrimidine core, creating a distinct three-dimensional architecture. This non-planar arrangement can be essential for fitting into the complex topology of a protein's binding site, where different regions may require specific spatial orientations for optimal interaction. The conformation dictates the accessibility of the hydrogen-bonding sites on the pyrimidinone ring and positions the hydrophobic phenyl group to engage with corresponding hydrophobic regions on the target protein. Therefore, the molecule's preferred conformation is a determining factor in its ability to be recognized and to elicit a biological response.
Table 2: Conformational Data of Related Heterocyclic Structures
| Compound Structure | Ring Conformation | Dihedral Angle (Heterocycle-Phenyl) | Reference |
|---|---|---|---|
| (2-methyl-4-phenyl-4H-benzo researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidin-3-yl)(phenyl)methanone | Envelope | 84.87° | nih.gov |
| methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate | Almost Planar | 87.8° | researchgate.net |
Advanced Chemical Transformations and Functionalization of 6 Methyl 4 Phenyl 1h Pyrimidin 2 One Scaffolds
Regioselective and Chemoselective Transformations
The pyrimidin-2-one ring possesses multiple reactive sites, including two nitrogen atoms (N1 and N3) and an exocyclic oxygen atom, presenting a significant challenge in achieving regioselectivity during functionalization reactions like alkylation. The outcome of these reactions (N- vs. O-alkylation) is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.
Research on analogous 4,6-disubstituted pyrimidin-2(1H)-ones has demonstrated that selectivity can be effectively controlled. For instance, a facile, one-step methodology for the regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones has been developed using caesium carbonate (Cs₂CO₃) in dimethylformamide (DMF). nih.govmdpi.com This method avoids the need for coupling reagents and provides O-alkylated products in high yields (81–91%). nih.govmdpi.com Density Functional Theory (DFT) studies suggest that the caesium ion plays a crucial role by forming a favorable transition state for the O-regioisomer. nih.govmdpi.com In contrast, using other bases like potassium carbonate (K₂CO₃) often leads to mixtures of N- and O-alkylated products or favors N-alkylation. nih.gov
Similarly, chemoselective O-alkylation has been achieved on 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines as specialized alkylating agents. researchgate.netnih.gov This convergent protocol is high-yielding (70–98%) and rapid, with reaction times as short as 30 minutes. The chemoselectivity towards O-alkylation was found to be consistent across various solvents and substituents. nih.gov When a 6-methyl substituted pyrimidinone was used in this system, the reaction still proceeded, albeit with a slightly lower yield of 70%, demonstrating the viability of this approach for the title compound. researchgate.netnih.gov
A highly regioselective lithiation-substitution protocol has also been reported for 2-amino-5-bromo-4(3H)-pyrimidinones, allowing for the introduction of various substituents at the C-6 position. researchgate.net Such strategies could potentially be adapted for the functionalization of the C-5 position of the 6-methyl-4-phenyl-1H-pyrimidin-2-one scaffold.
| Substrate Type | Reaction | Key Reagents | Primary Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4,6-diphenylpyrimidin-2(1H)-one | O-Alkylation | Alkyl Halide, Cs₂CO₃, DMF | O-Regioisomer | 81–91 | nih.govmdpi.com |
| 6-aryl-4-(trifluoromethyl)pyrimidin-2(1H)-one | O-Alkylation | 4-(iodomethyl)pyrimidine, Cs₂CO₃, MeCN | O-Regioisomer | up to 98 | researchgate.netnih.gov |
| 6-methyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | O-Alkylation | 4-(iodomethyl)pyrimidine, Cs₂CO₃, MeCN | O-Regioisomer | 70 | researchgate.netnih.gov |
| 2-amino-5-bromo-4(3H)-pyrimidinone | C6-Substitution | n-BuLi, Electrophile | C6-Substituted Product | Variable | researchgate.net |
Photochemical and Electrochemical Reactivity Studies
The photochemical and electrochemical properties of pyrimidinones (B12756618) are of fundamental interest due to their relationship to DNA photolesions and their potential in developing photoresponsive materials and electrochemical sensors.
Photochemical Reactivity: Studies on simpler analogues like 1-methyl-2(1H)-pyrimidinone reveal that the excited-state lifetime (S1) is strongly influenced by the solvent, ranging from 40 picoseconds in 1,4-dioxane (B91453) to 400 picoseconds in water. thieme-connect.de The decay of the S1 excited state occurs through both internal conversion and intersystem crossing to the triplet state. The photochemical reactivity, particularly hydrogen abstraction from the solvent by the triplet state, is significant in solvents like methanol (B129727) and 1,4-dioxane but minimal in water and acetonitrile. thieme-connect.de This suggests that the photochemical behavior of this compound could be tuned by the solvent environment. Furthermore, the incorporation of pyrimidine (B1678525) moieties into larger systems, such as benzopyrans, can lead to photochromic behavior, where irradiation with UV light induces a color change that is reversible upon removal of the light source. researchgate.net
Electrochemical Reactivity: The electrochemical behavior of pyrimidine derivatives has been investigated to understand their redox properties. Studies on compounds like 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one, which is structurally similar to the title compound, show that it undergoes electrochemical reduction at a hanging mercury drop electrode. rsc.org Cyclic voltammetry reveals a series of cathodic peaks corresponding to the reduction of the pyrimidine ring and the benzoyl group, with the process being highly pH-dependent and irreversible. rsc.org The electrochemical behavior of related heterocyclic systems has also been studied to evaluate their potential as corrosion inhibitors for metals like copper, where they form a protective film on the metal surface. nih.gov These studies indicate that the this compound scaffold is electrochemically active and could be explored for applications in electrocatalysis or sensor development.
Synthesis of Polymer-Supported or Immobilized Derivatives
Immobilizing the pyrimidinone scaffold onto a polymer support is a key strategy for developing advanced materials and heterogeneous catalysts. The strong hydrogen-bonding capability of the ureidopyrimidinone motif, which is inherent to the pyrimidin-2-one structure, is particularly useful in materials science.
A notable application is the creation of shape-memory polymers. Polyethylenes have been functionalized with ureidopyrimidinone (UPy) units by reacting hydroxyl-bearing polyethylene (B3416737) chains with 2-(6-isocyanatohexylaminocarbonylamino)-6-methyl-4[1H]pyrimidinone. researchgate.net The UPy units form physically crosslinked networks through dimerization via quadruple hydrogen bonds. This network structure is responsible for a significant improvement in the mechanical properties of the polyethylene and imparts excellent shape-memory behavior. researchgate.net
In another approach, pyrimidine-based structures have been incorporated into porous organic polymers (POPs). For instance, a pyrazolyl-pyrimidine POP was synthesized and used as a support for single-site nickel composites. researchgate.net These materials serve as efficient heterogeneous catalysts for organic reactions. Such studies demonstrate the feasibility of covalently linking the this compound scaffold to solid supports, which could facilitate its use as a recyclable catalyst, a ligand for metal sequestration, or a functional component in smart materials.
Application as Building Blocks in Complex Molecular Architectures
The pyrimidinone core is a valuable building block for the construction of complex molecular architectures, driven by its predictable participation in both covalent and non-covalent synthesis.
Multicomponent reactions (MCRs) are highly efficient for generating molecular complexity in a single step. nih.gov The dihydropyrimidine (B8664642) core, closely related to the title compound, is famously assembled via the Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335). nih.gov This reaction provides direct access to scaffolds like 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one, highlighting the role of these structures as foundational elements in diversity-oriented synthesis. mdpi.com
Beyond covalent synthesis, the ureidopyrimidinone unit is a cornerstone of supramolecular chemistry. mdpi.com Its ability to form robust, self-complementary quadruple hydrogen bonds (DDAA array) allows it to act as a powerful building block for self-assembly. These interactions drive the formation of well-defined, non-covalent polymer chains and other complex supramolecular structures. researchgate.netmdpi.com The combination of the rigid phenyl and methyl-substituted pyrimidinone core with this strong, directional hydrogen-bonding capability makes this compound an ideal candidate for designing liquid crystals, gels, and other functional soft materials. Deep generative models in computational chemistry also leverage such scaffolds as key building blocks to design novel molecules with desired properties, underscoring their fundamental importance in modern molecular design.
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of pyrimidine (B1678525) derivatives is a well-established area, yet there is a continuous drive towards greener, more efficient, and cost-effective methods. researchgate.net Traditional methods like the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335), provide a foundational route to dihydropyrimidinones. mdpi.comwisdomlib.org However, future research is focused on overcoming the limitations of classical approaches, such as harsh reaction conditions and modest yields.
Modern synthetic strategies are increasingly embracing the principles of green chemistry. researchgate.netnih.gov This includes the use of:
Multicomponent Reactions (MCRs): These reactions, which combine three or more reactants in a single step, are highly attractive for building molecular diversity quickly and efficiently. bohrium.com A novel iridium-catalyzed multicomponent synthesis has been developed to produce highly substituted pyrimidines from amidines and alcohols, liberating only hydrogen and water as byproducts and achieving yields up to 93%. bohrium.comorganic-chemistry.org
Sustainable Catalysts: Research is moving towards employing reusable and environmentally benign catalysts like nano-SiO2, ZrO2 nanoparticles, and Fe2O3 nanoparticles. researchgate.net These catalysts often allow reactions to proceed under milder, solvent-free conditions. researchgate.netresearchgate.net
Alternative Energy Sources: The use of microwave irradiation and ultrasonic waves is being explored to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating. researchgate.netnih.govresearchgate.net
These advanced synthetic protocols not only enhance efficiency but also align with the growing demand for sustainable chemical manufacturing, reducing waste and environmental impact. nih.gov The ability to create large libraries of diversely functionalized pyrimidines through these methods is particularly valuable for medicinal chemistry and drug discovery. bohrium.com
Exploration of Untapped Biological Targets for 6-Methyl-4-phenyl-1H-pyrimidin-2-one Analogues
The pyrimidine core is a privileged structure in medicinal chemistry, present in numerous drugs with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comnih.govgrowingscience.com The structural versatility of the pyrimidine ring, which allows for easy modification at multiple positions, makes it an ideal scaffold for developing novel therapeutic agents. mdpi.com
While existing pyrimidinone derivatives have been explored for certain targets, a significant opportunity lies in screening analogues of this compound against untapped or novel biological targets. Future research should focus on:
Kinase Inhibition: Many pyrimidine derivatives are potent kinase inhibitors, crucial in cancer therapy. mdpi.com For example, novel pyrido[4,3-d]pyrimidinone derivatives have been identified as potent inhibitors of the Wee1 kinase, a critical regulator of the cell cycle. nih.gov Exploring the inhibitory potential of this compound analogues against a broader panel of kinases could yield new anticancer agents.
Enzyme Inhibition: Pyrimidinone and pyrimidinedione structures have been successfully designed as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), a key target in diabetes treatment. nih.gov This suggests that analogues could be investigated for activity against other metabolic or inflammatory enzymes.
Protein-Protein Interaction (PPI) Inhibition: Targeting PPIs is an emerging and challenging area in drug discovery. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has been used to develop inhibitors of TLR4 homodimerization, a key step in inflammatory signaling. nih.gov Analogues of this compound could be designed to disrupt specific PPIs involved in various diseases.
The capacity of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it highly adaptable for interacting with diverse biological targets. mdpi.com Systematic screening and mechanism-of-action studies will be crucial to uncover new therapeutic applications.
Advanced Computational Studies for Rational Design and Lead Optimization
Rational drug design, a systematic approach that leverages a detailed understanding of biological targets, is essential for modern drug discovery. youtube.com Computational techniques are at the heart of this process, enabling the efficient design and optimization of new drug candidates. youtube.com For this compound analogues, advanced computational studies can significantly streamline the path to identifying promising leads.
Key computational approaches include:
Molecular Docking: This technique predicts how a molecule binds to the active site of a target protein. youtube.comyoutube.com It can be used to screen virtual libraries of pyrimidinone analogues to prioritize compounds with the highest likelihood of binding and modulating a target's activity. youtube.com
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule-protein complex over time, helping to assess the stability of the interaction and the conformational changes involved. youtube.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, helping to predict the potency of newly designed analogues before they are synthesized.
These computational methods have been successfully applied to other heterocyclic systems, such as in the study of pyridazin-3(2H)-one derivatives, where density functional theory (DFT) and molecular docking were used to analyze physicochemical properties and evaluate potential as protease inhibitors. researchgate.net Applying these tools to this compound will enable a more focused and efficient discovery process, reducing the time and cost associated with extensive experimental screening. youtube.com
Material Science and Supramolecular Chemistry Applications
Beyond medicinal applications, the structural features of pyrimidine derivatives make them attractive candidates for use in material science and supramolecular chemistry. researchgate.net The 1H-pyrimidin-2-one core, with its capacity for hydrogen bonding (N-H donor and C=O acceptor sites), provides a robust motif for constructing ordered, self-assembling systems.
Future research could explore the following areas:
Supramolecular Polymers: The hydrogen bonding capabilities can be exploited to form well-defined supramolecular chains or networks. By modifying the substituents on the pyrimidine ring, the properties of these materials can be tuned.
Liquid Crystals: Rod-like molecules containing aromatic cores can exhibit liquid crystalline phases. tandfonline.com Analogues of this compound, appropriately functionalized with long alkyl chains, could be designed to form such mesophases, which have applications in displays and sensors.
Organic Electronics: Pyrimidine-based compounds have been investigated for their potential in organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties of the this compound scaffold could be modulated through chemical modification to develop novel functional materials.
The ability to form predictable intermolecular interactions is fundamental to designing new materials with desired physical and chemical properties. The pyrimidinone scaffold represents a versatile building block for the bottom-up construction of such advanced materials.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.gov These technologies can analyze vast and complex datasets to identify patterns and make predictions, significantly accelerating the discovery of new molecules. nih.govastrazeneca.com For this compound and its analogues, AI and ML offer powerful tools to navigate the immense chemical space and identify promising candidates.
Key applications of AI/ML in this context include:
Generative Chemistry: AI models can design entirely new molecules from scratch that are tailored to have specific desirable properties (e.g., high potency, low toxicity). optibrium.comastrazeneca.com This approach can be used to generate novel pyrimidinone analogues with a higher probability of success.
Predictive Modeling: Machine learning algorithms, such as graph neural networks, can be trained to predict the physicochemical properties, biological activities, and pharmacokinetic profiles of molecules with high accuracy. astrazeneca.com This allows for the rapid virtual screening of large libraries of potential compounds, prioritizing the most promising ones for synthesis and testing.
Synthesis Planning: AI tools can devise efficient synthetic routes for novel compounds, saving significant time and resources in the lab. optibrium.com
Data Tables
Table 1: Key Chemical Compounds Mentioned
| Compound Name | Chemical Class | Relevance |
| This compound | Pyrimidinone | The core compound of interest for future research and development. |
| Pyrido[4,3-d]pyrimidinone derivatives | Fused Pyrimidinone | Novel Wee1 kinase inhibitors, representing a potential target class for analogues. nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivatives | Fused Pyrimidine | Identified as inhibitors of TLR4 dimerization using AI, showcasing advanced discovery methods. nih.gov |
| Dihydropyrimidinones (DHPMs) | Pyrimidinone Precursors | Synthesized via the Biginelli reaction, a foundational route for pyrimidinone synthesis. mdpi.comwisdomlib.org |
| Thienopyrimidines | Fused Pyrimidine | Used in studies of selective synthesis via Suzuki coupling, relevant to developing efficient synthetic routes. researchgate.net |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-Methyl-4-phenyl-1H-pyrimidin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via one-pot multicomponent reactions, often involving dihydropyrimidinone scaffolds. Key steps include cyclocondensation of aldehydes, urea/thiourea, and β-keto esters under acidic or basic conditions. For example, cold NH₄OH or concentrated HCl in DMF may be used to control reaction rates and purity . Optimization involves adjusting solvent polarity, temperature, and catalyst loading (e.g., Lewis acids like FeCl₃) to improve yield and minimize side products.
Q. How is the purity of this compound validated during synthesis?
- Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 254 nm) and comparative TLC against reference standards. Melting point analysis (e.g., mp ranges such as 214–216°C for related pyrimidinones) and spectroscopic techniques (¹H/¹³C NMR, IR) are critical for confirming structural integrity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm).
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and NH vibrations (~3200 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 174.16 g/mol for the base structure) .
Advanced Research Questions
Q. How can structural ambiguities in this compound derivatives be resolved using crystallography?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. For example, Acta Crystallographica studies (R factor < 0.05) reveal bond angles, dihedral angles, and hydrogen-bonding networks. Data collection at 273 K with Mo-Kα radiation (λ = 0.71073 Å) ensures precision .
Q. What strategies address contradictory biological activity data across studies?
- Methodological Answer :
- Systematic Review : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). Variations in solvent (DMSO vs. aqueous buffers) may alter compound solubility and activity.
- Dose-Response Curves : Validate potency thresholds; e.g., antitumor studies in used MTT assays with 24–72 hr exposure times.
- Replicate Experiments : Control for batch-to-batch synthetic variability .
Q. How can computational methods predict the pharmacological potential of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like kinases or DNA topoisomerases.
- ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., logP ~2.5) and blood-brain barrier permeability.
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. chloro groups) with activity trends from prior SAR studies .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., BINOL-phosphoric acids) or chromatographic resolution (e.g., chiral HPLC with cellulose-based columns) ensures enantiopurity. Monitor optical rotation ([α]ᴅ²⁵) and compare to literature values .
Data and Reproducibility
Q. How should researchers document synthetic protocols to ensure reproducibility?
- Methodological Answer :
- Detailed Logs : Record exact molar ratios, solvent grades, and inert atmosphere conditions (e.g., N₂ vs. Ar).
- Hazard Notes : Include safety protocols for intermediates (e.g., handling nitration reagents in ).
- Open Data : Deposit raw spectra and crystallographic data (CIF files) in repositories like Cambridge Structural Database .
Q. What ethical and regulatory considerations apply to in vivo studies of this compound?
- Methodological Answer :
- IACUC Approval : Follow OECD guidelines for acute toxicity testing (e.g., LD₅₀ determination in rodents).
- Waste Disposal : Segregate halogenated byproducts (e.g., chloro intermediates in ) for professional hazardous waste management.
- Data Transparency : Disclose conflicts of interest and negative results to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
